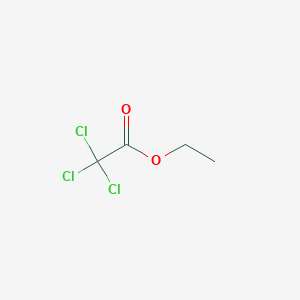

Ethyl trichloroacetate

概述

描述

Ethyl trichloroacetate is an organic compound with the molecular formula C4H5Cl3O2. It is a colorless liquid with a menthol-like odor and is known for its use in various chemical reactions and industrial applications . The compound is characterized by its high density and immiscibility with water, making it a valuable reagent in organic synthesis .

准备方法

Ethyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with ethyl alcohol. The reaction involves heating trichloroacetic acid, anhydrous ethyl alcohol, and sulfuric acid together and refluxing for six hours. After cooling, the ester layer is separated by pouring into water, neutralized with a sodium carbonate solution, washed with water, and dried overnight with anhydrous calcium chloride. The final product is obtained through distillation .

Industrial Production Method:

Reactants: Trichloroacetic acid, anhydrous ethyl alcohol, sulfuric acid.

Reaction Conditions: Heating and refluxing for six hours.

Purification: Neutralization with sodium carbonate, washing with water, drying with calcium chloride, and distillation.

化学反应分析

Atom-Transfer Radical Addition (ATRA) Reactions

Ethyl trichloroacetate serves as a radical initiator in ATRA reactions. For example, it reacts with styrene under Ru-catalyzed conditions to form addition products:

Reaction:

Key Features:

-

Catalyst: Ru-pentamethylcyclopentadienyl complexes (e.g., ) facilitate chlorine atom transfer.

-

Mechanism: A radical chain process involving initiation, propagation, and termination steps. Kinetic studies confirm the role of Ru complexes in stabilizing radical intermediates .

Aminolysis Reactions

This compound undergoes nucleophilic acyl substitution with amines, with outcomes dependent on amine type:

| Amine Type | Primary Amines | Secondary Amines |

|---|---|---|

| Products | Trichloroacetamides | Carbamates + Chloroform |

| Example |

Mechanistic Insights:

-

Primary Amines: Attack at the carbonyl carbon forms an amide via a tetrahedral intermediate.

-

Secondary Amines: Abstraction of α-hydrogen leads to C–Cl cleavage, releasing chloroform . Steric hindrance in bulky amines (e.g., tert-butylamine) suppresses reactivity .

Amination with Liquid Ammonia

In solvent-mediated reactions, this compound reacts with ammonia to yield trichloroacetamide:

Reaction:

Side Reactions:

-

Urethane Formation:

-

Trichloromethane Release: Observed in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .

Kinetic Data (25°C, 20 bar):

| Parameter | Main Reaction | Side Reaction |

|---|---|---|

| Rate Constant (s⁻¹) | ||

| Activation Energy (kJ/mol) | 45.2 | 52.8 |

Reaction with Grignard Reagents

This compound reacts with aromatic Grignard reagents to form triphenylmethane derivatives:

Reaction:

Key Observations:

-

Product Selectivity: High yield of triarylmethanes due to sequential substitution of chlorine atoms.

-

Catalyst-Free: Proceeds under mild conditions without transition metals .

Solvent Effects on Reactivity

Solvent polarity and hydrogen-bonding capacity significantly influence reaction pathways:

| Solvent | Dielectric Constant | Reaction Rate (Main Pathway) |

|---|---|---|

| DMSO | 46.7 | |

| THF | 7.6 | |

| Ethanol | 24.3 |

Polar aprotic solvents (e.g., DMSO) accelerate amidation by stabilizing charged intermediates .

科学研究应用

Organic Synthesis

Ethyl trichloroacetate is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

- As a Building Block : ETCA serves as a precursor for the synthesis of trichloroacetic acid and other derivatives, which are essential in organic chemistry for creating more complex molecules .

- In Reactions : It is involved in reactions such as esterification and acylation, which are crucial for producing esters and other functional groups in organic compounds .

Data Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Esterification | Trichloroacetic Acid | Acid catalysis |

| Acylation | Various Acyl Derivatives | Base catalysis |

| Hydrolysis | Ethanol and Trichloroacetic Acid | Water presence |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its therapeutic properties:

- Dermatological Uses : ETCA has been investigated for its potential use in dermatology, particularly for treating skin lesions due to its corrosive properties that can effectively remove warts and other skin abnormalities .

- Antimicrobial Properties : Research indicates that ETCA may exhibit antimicrobial activity, making it a candidate for developing new antiseptic formulations .

Case Study 1: Dermatological Applications

A clinical study evaluated the efficacy of ETCA in treating actinic keratosis. The results demonstrated significant improvement in lesion reduction after treatment with ETCA solutions compared to control groups .

Environmental Science

This compound is also relevant in environmental studies, particularly concerning its role as a pollutant:

- Biodegradation Studies : Research has shown that ETCA can undergo biodegradation in soil and aquatic environments, which is crucial for assessing its environmental impact .

- Analytical Chemistry : ETCA is used as a reagent in analytical methods to detect other chlorinated compounds in environmental samples, aiding in pollution monitoring efforts .

Data Table 2: Environmental Impact of this compound

| Parameter | Value | Methodology |

|---|---|---|

| Biodegradation Rate | 75% over 30 days | Soil Microcosm Studies |

| Detection Limit | 0.085 µg/L | GC-ECD Method |

Industrial Applications

In industrial settings, this compound finds various applications:

- Solvent Properties : Due to its solvent capabilities, ETCA is used in formulations for plastics and coatings, enhancing product performance .

- Etching Agent : It functions as an etching agent in metal processing and semiconductor manufacturing, where precise surface treatment is required .

Case Study 2: Industrial Use as an Etching Agent

A manufacturing facility reported improved etching quality when using ETCA compared to traditional solvents, leading to enhanced product yield and reduced waste generation .

作用机制

The mechanism of action of ethyl trichloroacetate involves its role as a reagent in chemical reactions. In atom-transfer radical addition reactions, it acts as a source of radicals that add to alkenes, facilitated by catalysts such as Ru-pentamethylcyclopentadienyl complexes . The molecular targets and pathways depend on the specific reaction and the compounds involved.

相似化合物的比较

Ethyl trichloroacetate can be compared with other similar compounds such as:

- Ethyl dichloroacetate

- Methyl dichloroacetate

- Ethyl chloroacetate

- Ethyl bromoacetate

- Ethyl fluoroacetate

- Ethyl trifluoroacetate

Uniqueness: this compound is unique due to its high density, immiscibility with water, and its specific reactivity in radical addition reactions .

生物活性

Ethyl trichloroacetate (ETCA), a chlorinated organic compound with the formula , has garnered attention for its potential biological activities and applications in various fields, including pharmacology and environmental science. This article explores the biological activity of ETCA, focusing on its toxicological effects, metabolic pathways, and interactions with other compounds.

ETCA is synthesized through the reaction of ethyl alcohol with trichloroacetic acid. The compound is characterized by its chlorinated structure, which influences its reactivity and biological properties. The following table summarizes some key attributes of ETCA:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.43 g/mol |

| Boiling Point | 134-135 °C |

| Solubility | Soluble in organic solvents |

Toxicological Profile

The biological activity of ETCA is closely linked to its toxicological effects. Studies indicate that ETCA can cause skin irritation and serious eye damage upon contact, necessitating careful handling during laboratory and industrial applications.

Case Studies on Toxicity

- Acute Toxicity : In laboratory settings, acute exposure to ETCA has been shown to result in significant irritation to the skin and eyes of test subjects, emphasizing the need for protective measures when handling this compound.

- Chronic Exposure : Long-term studies have indicated potential hepatotoxic effects in animal models. For instance, male B6C3F1 mice exposed to trichloroacetic acid (a metabolite of ETCA) in drinking water exhibited a higher incidence of hepatocellular tumors, suggesting a carcinogenic risk associated with prolonged exposure .

Metabolism and Biological Activity

ETCA is metabolized in the body to trichloroacetic acid (TCA), which has been extensively studied for its toxicological effects. The metabolic pathway involves hydrolysis followed by oxidative processes that lead to the formation of reactive metabolites capable of causing cellular damage.

Key Findings on Metabolism

- Hydrolysis Kinetics : Research indicates that ETCA undergoes hydrolysis at varying rates depending on environmental conditions such as pH and temperature. This reaction is crucial for understanding its stability and potential biological effects .

- Reactive Metabolites : The metabolites produced from ETCA metabolism can interact with cellular macromolecules, leading to lipoperoxidation and oxidative stress, which are implicated in various pathological conditions .

Biological Interactions

ETCA has shown potential for interaction with other organic compounds, particularly in synthetic applications. Studies have demonstrated that it can participate in radical addition reactions when catalyzed by metal complexes, indicating its utility in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand ETCA's biological activity, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mthis compound | Similar structure; used in synthetic pathways. | |

| Trichloroacetic acid | Stronger acidity; more extensively studied. | |

| Ethyl trifluoroacetate | Exhibits different reactivity patterns than ETCA. |

属性

IUPAC Name |

ethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLNDPIJZBEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060158 | |

| Record name | Ethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-84-4 | |

| Record name | Ethyl trichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL TRICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl trichloroacetate?

A1: this compound has the molecular formula C4H5Cl3O2 and a molecular weight of 191.43 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. Studies have analyzed the vibrational and reorientational correlation functions of its carbonyl stretching mode (νCO) in different solvents. [] These analyses provide insights into the molecule's vibrational relaxation dynamics and interactions with its surrounding environment. []

Q3: How does the dielectric behavior of this compound change with concentration and frequency?

A3: Studies have investigated the dielectric dispersion and relaxation mechanisms of this compound at microwave frequencies. [] Results indicate that both overall molecular rotation and intramolecular CCl3 group rotation contribute to the dielectric relaxation process. [] The relaxation time for group rotation appears to be relatively independent of temperature, unlike the overall rotation. []

Q4: How is this compound used in atom transfer radical addition (ATRA) reactions?

A4: this compound serves as a substrate in ATRA reactions, enabling the formation of carbon-carbon bonds. [, , , ] It reacts with olefins in the presence of a suitable catalyst, like ruthenium complexes, and a reducing agent, such as magnesium or manganese powder. [, ] This reaction leads to the formation of halogenated esters, which can be further functionalized. [, ]

Q5: How does the presence of this compound impact ethylene polymerization?

A5: this compound acts as an effective activator in ethylene polymerization catalyzed by vanadium-based Ziegler-Natta catalysts. [, , , , , ] It enhances the activity of these catalysts, leading to the production of polyethylene with varying properties depending on the catalyst structure and polymerization conditions. [, , , , , ] Studies have also investigated its use in ethylene/propylene copolymerization and terpolymerization reactions with similar success. [, ]

Q6: Can this compound be used with other metal catalysts for polymerization?

A6: Yes, research shows that this compound can activate aluminum-based catalysts like methylaluminum sesquichloride (MAS) for ethylene polymerization. [] This system, with an optimal 1:1 ratio of MAS to this compound, demonstrates high activity at 75°C. []

Q7: How does this compound participate in dichlorocarbene generation?

A7: this compound acts as a precursor for dichlorocarbene (CCl2) generation. [, , ] Reacting it with a strong base, such as sodium methoxide, generates dichlorocarbene. [, , ] This reactive intermediate can then participate in various reactions, including cyclopropanation and addition to double bonds, leading to the synthesis of diverse cyclic and bicyclic compounds. [, , ]

Q8: How does the hydrolysis mechanism of this compound differ from typical esters?

A8: this compound exhibits unusual hydrolysis kinetics compared to other esters. [, , , ] While most esters hydrolyze via the standard AAC2 mechanism, this compound primarily follows the A-BAC3 mechanism, especially in acidic conditions. [, , , ] This difference arises from the electronic effects of the three chlorine atoms, influencing the stability of intermediates and transition states involved in the hydrolysis process. [, , , ]

Q9: What is the role of the solvent in the kinetics of this compound reactions?

A9: Solvent choice significantly influences the reaction kinetics of this compound. [] Studies have used solvatochromic equations and computational screening methods to identify solvents that enhance reaction rates for specific transformations involving this compound, such as amination reactions. []

Q10: Have there been computational studies on this compound reactions?

A10: Yes, computational methods are valuable for studying the mechanisms and kinetics of reactions involving this compound. For instance, researchers have used computational tools to model the ATRA reactions of this compound with olefins, providing insights into the reaction pathway and the factors influencing product selectivity. []

Q11: How do structural modifications of this compound affect its reactivity?

A11: The presence of three chlorine atoms in this compound significantly impacts its reactivity compared to other esters. [] These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [] This effect is evident in the faster hydrolysis rate of this compound compared to less substituted esters. [] Additionally, variations in the alkyl chain length of trichloroacetate esters also influence their reactivity in pyrolysis reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。